(±)5,6-DHET lactone

Vue d'ensemble

Description

(±)5,6-DHET lactone, also known as (±)5,6-DiHETrE lactone, is a lactonized form of 5,6-EET and 5,6-DiHET. It is a compound of significant interest in scientific research due to its potent biological activities, particularly in the cardiovascular system. The compound is known for its ability to induce vasodilation in isolated canine coronary arterioles and human microvessels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (±)5,6-DHET lactone typically involves the lactonization of 5,6-EET and 5,6-DiHET. In solution, 5,6-EET degrades into 5,6-DiHET and 5,6-δ-lactone, which can be converted to 5,6-DiHET and quantified by GC-MS . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the stability and purity of the compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would require stringent quality control measures to ensure the consistency and efficacy of the compound for research purposes.

Analyse Des Réactions Chimiques

Types of Reactions: (±)5,6-DHET lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives that retain the core lactone structure. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Applications De Recherche Scientifique

(±)5,6-DHET lactone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying lactonization reactions and the synthesis of complex molecules. In biology and medicine, this compound is studied for its vasodilatory effects and potential therapeutic applications in cardiovascular diseases . The compound’s ability to induce vasodilation and increase intracellular calcium levels makes it a valuable tool for understanding vascular physiology and developing new treatments for hypertension and other cardiovascular conditions .

Mécanisme D'action

The mechanism of action of (±)5,6-DHET lactone involves its interaction with specific molecular targets and pathways in the cardiovascular system. The compound induces vasodilation by increasing intracellular calcium levels in a dose-dependent manner. This effect can be blocked by the nitric oxide scavenger L-NAME, indicating that nitric oxide plays a crucial role in the compound’s vasodilatory activity . The precise molecular targets and pathways involved in this process are still under investigation, but the current evidence suggests that this compound acts through a combination of calcium signaling and nitric oxide pathways.

Comparaison Avec Des Composés Similaires

(±)5,6-DHET lactone is unique among similar compounds due to its potent vasodilatory effects and specific mechanism of action. Similar compounds include other lactonized forms of epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DiHETs), such as 5,6-EET and 5,6-DiHET . These compounds share similar structures and biological activities but differ in their specific effects and mechanisms of action. The uniqueness of this compound lies in its ability to induce vasodilation through a combination of calcium signaling and nitric oxide pathways, making it a valuable tool for cardiovascular research.

Activité Biologique

(±)5,6-DHET lactone, also known as (±)5,6-DiHETrE lactone, is a significant compound in the study of biological activities, particularly within the cardiovascular system. This compound is derived from the metabolism of arachidonic acid and exhibits potent vasodilatory effects, making it a subject of interest in various research fields.

Overview of this compound

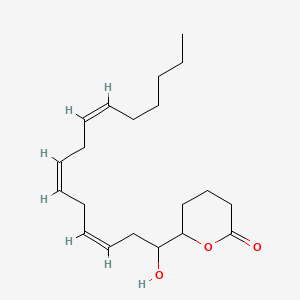

- Chemical Structure : this compound is a lactonized form of 5,6-epoxyeicosatrienoic acid (5,6-EET) and 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).

- CAS Number : 213126-92-2

- Biological Significance : The compound has been shown to induce vasodilation in isolated canine coronary arterioles and human microvessels, which is crucial for maintaining cardiovascular health .

The biological activity of this compound primarily revolves around its ability to induce vasodilation. This process involves several key mechanisms:

- Target Interaction : The compound interacts with vascular smooth muscle cells and endothelial cells to promote relaxation and widening of blood vessels.

- Calcium Dynamics : It enhances intracellular calcium levels in endothelial cells, which is essential for the vasodilatory response .

- Influence of Nitric Oxide : The vasodilatory effect can be modulated by nitric oxide pathways. For instance, the presence of L-NAME, a nitric oxide synthase inhibitor, can diminish the vasodilatory response .

Vasodilatory Effects

The following table summarizes the effects of this compound on vascular tissues:

Case Studies

- Vasodilation in Human Microvessels :

- Impact on Cardiovascular Health :

- Metabolic Stability :

Research Findings

Recent studies have highlighted the multifaceted roles of this compound:

- Eicosanoid Signaling : As an eicosanoid derivative, this compound participates in complex signaling pathways that regulate vascular tone and inflammation. The balance between different eicosanoid metabolites can influence various physiological and pathological processes .

- Potential Therapeutic Applications : Given its vasodilatory properties, there is ongoing research into its potential therapeutic applications for conditions such as hypertension and other cardiovascular diseases .

Propriétés

IUPAC Name |

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXUUVSFGPLNBJ-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC(C1CCCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.